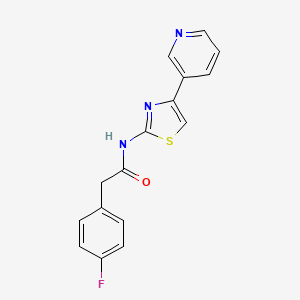

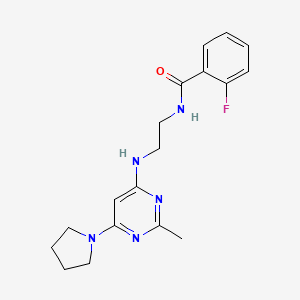

![molecular formula C14H12N2O2S B2475685 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-62-5](/img/structure/B2475685.png)

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is an imidazothiazole derivative .

Synthesis Analysis

Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . The review systematizes literature data on methods for constructing imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is characterized by the presence of an imidazole ring linked to a thiazole ring, forming a polycyclic aromatic compound . The presence of an ethoxyphenyl group attached to the imidazole ring further characterizes this compound .Aplicaciones Científicas De Investigación

Anticancer Applications

Imidazo[2,1-b]thiazole derivatives, including “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, have been synthesized and evaluated for their anticancer activities . These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compound 3b, a derivative of imidazo[2,1-b]thiazole, displayed broad-spectrum antiproliferative activity against all tested cell lines .

Antifungal Applications

Imidazothiazole derivatives have been reported to possess antifungal properties . Although specific studies on “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” are not available, it’s plausible that this compound may also exhibit similar antifungal activities due to its structural similarity with other imidazothiazole derivatives.

Antitubercular Applications

Imidazothiazole derivatives have also been studied for their antitubercular activities . Given the structural similarity, “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” might also have potential in this field.

Antipsychotic Applications

Some imidazothiazole derivatives have been found to exhibit antipsychotic activities . It’s possible that “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” could be explored for similar uses.

Antiviral Applications

Imidazothiazole derivatives have been reported to possess antiviral properties . “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” might also have potential antiviral applications due to its structural similarity with these derivatives.

DNA-Binding Applications

Bis-heterocycles, which include imidazothiazole derivatives, have been attracting attention because of their diverse biological and pharmaceutical activities, including DNA-binding applications . It’s plausible that “6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” could also be explored for its potential DNA-binding properties.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withcancer cells .

Mode of Action

The compound’s interaction with its targets results in cytotoxic activity on cancer cells . It has been observed that the compound can cause mitochondrial membrane depolarization and multicaspase activation , leading to apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may affect pathways related tocell survival and death .

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, contributing to its anticancer activity.

Propiedades

IUPAC Name |

6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-2-18-11-5-3-10(4-6-11)13-12(9-17)16-7-8-19-14(16)15-13/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXQLVJKHKENCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

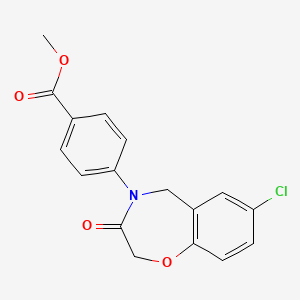

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2475603.png)

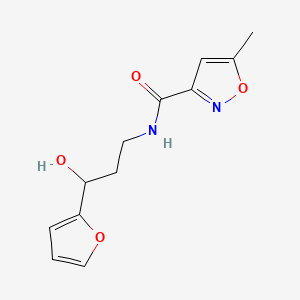

![methyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2475609.png)

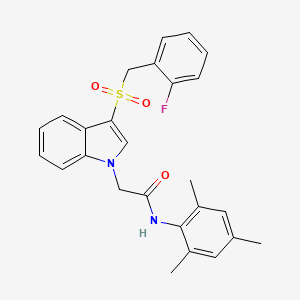

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)